
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its ability to inhibit certain enzymes such as carbonic anhydrase and acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide are diverse and depend on the specific application. For example, in cancer research, the compound has been shown to induce apoptosis (cell death) in tumor cells. In anti-inflammatory research, it has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide in lab experiments include its diverse pharmacological activities and its ability to inhibit specific enzymes and receptors. However, the compound has limitations as well, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a treatment for cancer, as it has shown promising results in inducing apoptosis in tumor cells. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for higher yield and purity.
Métodos De Síntesis
The synthesis of 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with ethyl pyridine-2-carboxylate in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to obtain 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Propiedades
Nombre del producto |
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13FN2O3S |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O3S/c1-2-19-12-9-10(6-7-11(12)14)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
OYSQACZJZVZOFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




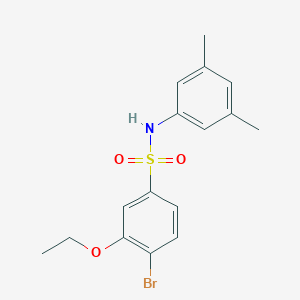

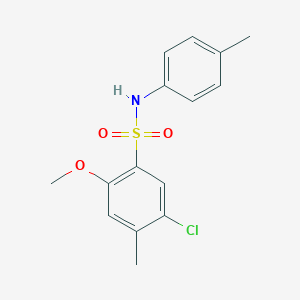


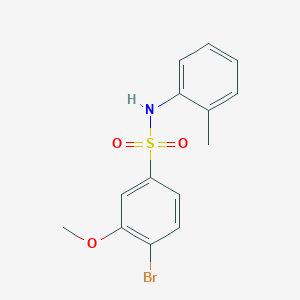
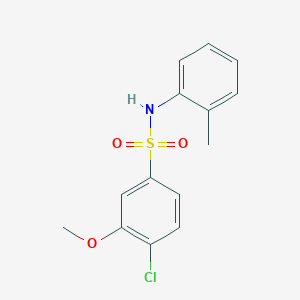

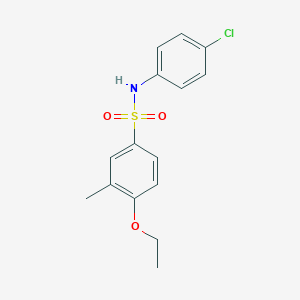

![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
